molecular formula C9H9N3O B1418128 2-amino-6-methylquinazolin-4(3H)-one CAS No. 50440-82-9

2-amino-6-methylquinazolin-4(3H)-one

Cat. No.: B1418128
CAS No.: 50440-82-9
M. Wt: 175.19 g/mol
InChI Key: DJYDUJAKTAWKTN-UHFFFAOYSA-N
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Description

2-Amino-6-methylquinazolin-4(3H)-one (CAS 50440-82-9) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry. It serves as a versatile synthetic intermediate and key precursor for the development of pharmacologically active molecules . Quinazolinones are recognized as privileged structures in drug discovery, forming the core of over 150 natural alkaloids and several FDA-approved therapeutics . This compound is particularly valued as a building block for the synthesis of complex quinazoline derivatives and Schiff base ligands . Researchers utilize it to create novel ligands, which can subsequently be complexed with metal ions such as Zn(II), Cu(II), Ni(II), and Co(II) to explore enhanced biological activities . These metal complexes have demonstrated promising antimicrobial activities in research settings, showing that coordination with metal ions can significantly enhance the biological effect of the parent ligand . The compound exhibits high thermal stability, with a melting point exceeding 300°C . It is characterized by slight solubility in water . Its molecular formula is C9H9N3O, with a molecular weight of 175.19 g/mol . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. IDENTIFIERS CAS RN: 50440-82-9 MDL Number: MFCD00236015 InChI Key: DJYDUJAKTAWKTN-UHFFFAOYSA-N SMILES: CC1=CC2=C(C=C1)NC(=NC2=O)N

Properties

IUPAC Name

2-amino-6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYDUJAKTAWKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399969
Record name 2-Amino-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50440-82-9
Record name 2-Amino-6-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50440-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-6-methylquinazolin-4(3H)-one is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This compound is part of the quinazolinone family, which has been extensively studied for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C_9H_8N_4O
Molecular Weight 176.19 g/mol
CAS Number 50440-82-9

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, the compound showed notable inhibition zones, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined to be effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's mechanism of action involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Signal Transduction Modulation : It affects signaling pathways related to cell growth and apoptosis, particularly through the modulation of MAPK and PI3K/Akt pathways.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of this compound against several microbial strains. The results indicated that the compound exhibited higher antibacterial activity than standard antibiotics such as ciprofloxacin. The study utilized a broth microdilution method to determine MIC values across different concentrations .

Study on Anticancer Effects

In another investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Scientific Research Applications

Synthesis of 2-Amino-6-Methylquinazolin-4(3H)-One

The synthesis of this compound typically involves the reaction of anthranilic acid with thioacetamide, leading to various quinazoline derivatives. These derivatives can be further modified to enhance their pharmacological properties. For example, one-pot intermolecular annulation reactions of o-amino benzamides and thiols have been developed to produce quinazolin-4(3H)-ones efficiently without the need for transition metals or external oxidants .

Antitumor Activity

Quinazoline derivatives, including this compound, have shown promising antitumor activity. Research indicates that these compounds act as inhibitors of tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast, ovarian, colon, and prostate cancers. By blocking TKR activity, these compounds can potentially inhibit tumor growth and metastasis .

Key Findings:

  • IC50 Values : Various synthesized quinazoline derivatives exhibit IC50 values against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines ranging from 7.09 µM to 68.75 µM, demonstrating significant anticancer potential .
  • Mechanism of Action : The anticancer efficacy is attributed to mechanisms such as inhibition of dihydrofolate reductase (DHFR) and checkpoint kinase (CHK) pathways .

Antimicrobial Properties

In addition to antitumor activity, this compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that modifications to the quinazoline scaffold can lead to enhanced antibacterial activity .

CNS Activity

Research has indicated potential central nervous system (CNS) activity for quinazoline derivatives. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurological disorders. The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems or inhibition of specific enzymatic pathways in the brain.

Cardiovascular Applications

Quinazoline derivatives have also been explored for cardiovascular applications due to their ability to modulate vascular smooth muscle contraction and influence blood pressure regulation. This area remains an active field of research with ongoing studies aimed at elucidating the precise mechanisms involved.

Summary Table of Applications

Application AreaActivity TypeKey Findings/Notes
AntitumorInhibitor of TKRIC50 values range from 7.09 µM to 68.75 µM
AntimicrobialBacterial inhibitionEffective against various strains
CNS ActivityNeurological effectsPotential modulation of neurotransmitters
CardiovascularBlood pressure regulationModulates vascular smooth muscle contraction

Comparison with Similar Compounds

Substituent Variations and Structural Analysis

Quinazolinone derivatives differ primarily in substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Properties
2-Amino-6-methylquinazolin-4(3H)-one 2-NH₂, 6-CH₃ C₉H₉N₃O Enhanced stability due to amino group; methyl may increase lipophilicity .
6-Amino-3-isopropylquinazolin-4(3H)-one 6-NH₂, 3-CH(CH₃)₂ C₁₁H₁₃N₃O Bulkier isopropyl group may reduce solubility but improve receptor binding .
6-Chloro-2-ethylquinazolin-4(3H)-one 6-Cl, 2-C₂H₅ C₁₁H₁₂ClN₃O Chlorine enhances electronegativity; ethyl group modifies steric effects .
2-Amino-6-nitroquinazolin-4(3H)-one 2-NH₂, 6-NO₂ C₈H₆N₄O₃ Nitro group increases reactivity but may reduce metabolic stability .
6-Iodo-2-methylquinazolin-4(3H)-one 6-I, 2-CH₃ C₉H₇IN₂O Iodo substituent enables halogen bonding; used in antitumor templates .

Pharmacological Activities

  • Antimicrobial Activity: 2-Amino-substituted quinazolinones (e.g., 2-amino-6-methyl) show enhanced antibacterial activity compared to non-amino analogs, likely due to improved membrane penetration .
  • Antitumor Potential: Iodo derivatives (e.g., 6-iodo-2-phenoxymethylquinazolin-4(3H)-one) are explored as antitumor agents, with the iodine atom facilitating DNA intercalation .
  • Antioxidant Properties: Methoxy and aryl-substituted quinazolinones (e.g., 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one) exhibit significant antioxidant activity (P<0.5) .

Physicochemical Properties

  • Solubility: The 2-amino group in this compound enhances water solubility via hydrogen bonding, whereas methyl and iodo substituents increase hydrophobicity .
  • Crystallinity: Quinazolinones with planar rings (e.g., 2-chloroquinazolin-4(3H)-one) form stable crystals via N–H⋯O hydrogen bonds, critical for X-ray structure determination .

Q & A

Q. What statistical methods are critical for analyzing contradictory bioactivity data?

  • Approach : Apply multivariate analysis (e.g., PCA) to differentiate substituent effects. Use ANOVA with post-hoc Tukey tests to compare IC50_{50} values across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-6-methylquinazolin-4(3H)-one
Reactant of Route 2
2-amino-6-methylquinazolin-4(3H)-one

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